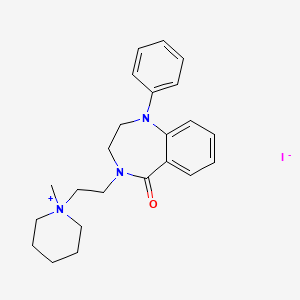
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide is a complex organic compound with a unique structure that combines elements of piperidine and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the piperidinium moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in treating various conditions, including neurological disorders, due to its structural similarity to known therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in specific chemical processes. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidinium derivatives: Compounds with similar piperidinium structures but different substituents.
Benzodiazepine derivatives: Compounds with the benzodiazepine core but different functional groups attached.
Uniqueness
What sets Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide apart is its combination of both piperidinium and benzodiazepine structures. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
65647-22-5 |
|---|---|
Molecular Formula |
C23H30IN3O |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-1-phenyl-2,3-dihydro-1,4-benzodiazepin-5-one;iodide |
InChI |
InChI=1S/C23H30N3O.HI/c1-26(17-8-3-9-18-26)19-16-24-14-15-25(20-10-4-2-5-11-20)22-13-7-6-12-21(22)23(24)27;/h2,4-7,10-13H,3,8-9,14-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
PEJRKNAREUQMFX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


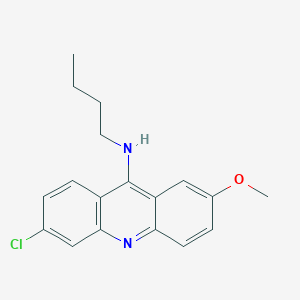
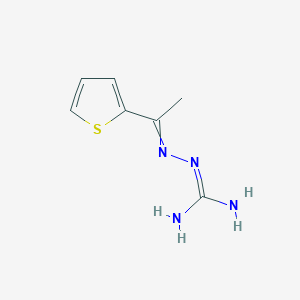
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
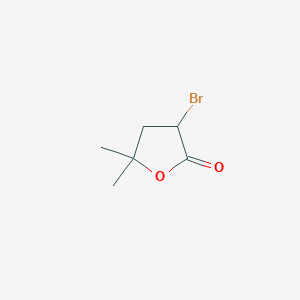
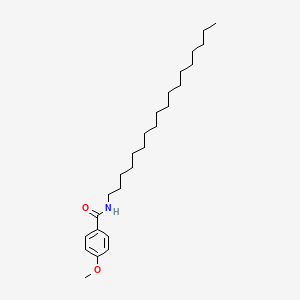
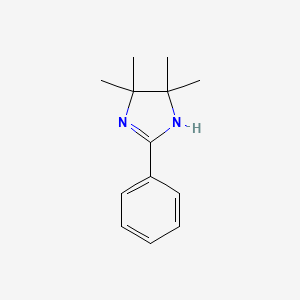
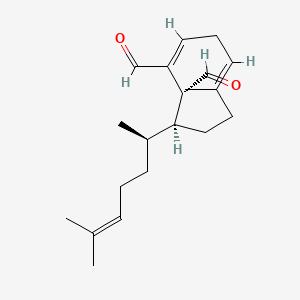

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
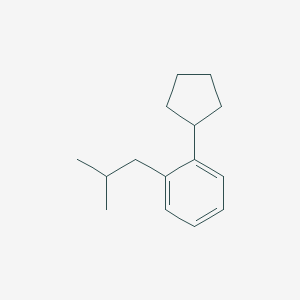
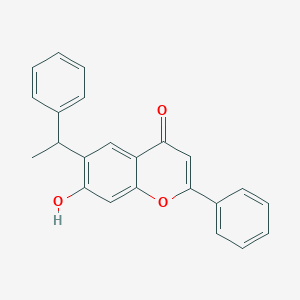

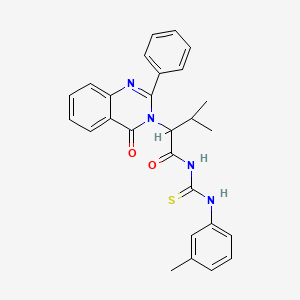
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
